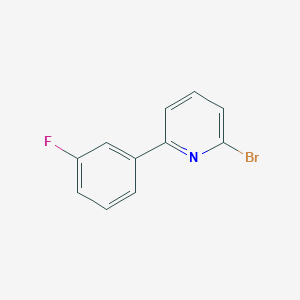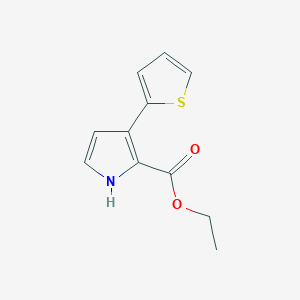![molecular formula C15H20Cl3N3O2S B11714977 3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714977.png)
3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide is a complex organic compound with a unique structure that includes a trichloromethyl group, a methoxyphenyl group, and a carbamothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide typically involves multiple steps. One common route includes the reaction of 3-methylbutanoyl chloride with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloromethyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide; often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group and the carbamothioyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 3-Methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamothioyl]amino}ethyl)benzamide
- 2-Methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamothioyl]amino}ethyl)benzamide
- 4-Methoxy-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamothioyl]amino}ethyl)benzamide
Uniqueness
3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H20Cl3N3O2S |
|---|---|
分子量 |
412.8 g/mol |
IUPAC名 |
3-methyl-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C15H20Cl3N3O2S/c1-9(2)8-12(22)20-13(15(16,17)18)21-14(24)19-10-4-6-11(23-3)7-5-10/h4-7,9,13H,8H2,1-3H3,(H,20,22)(H2,19,21,24) |
InChIキー |
DNPSCWWNVBZSJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline](/img/structure/B11714903.png)
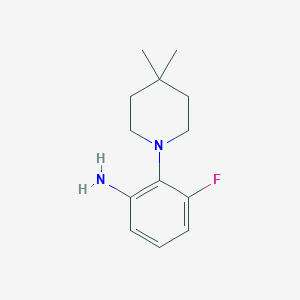
![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)

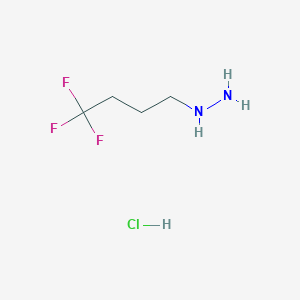


![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11714935.png)
![1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B11714947.png)
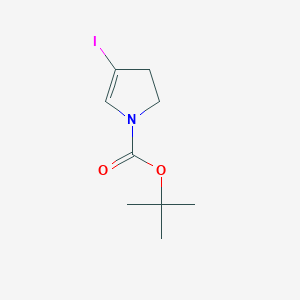
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714957.png)
